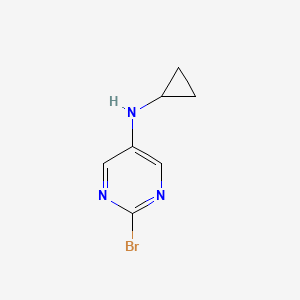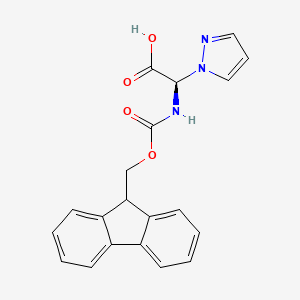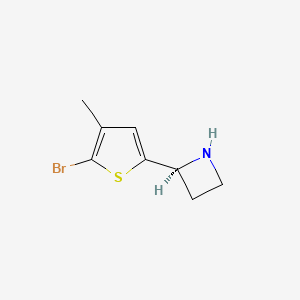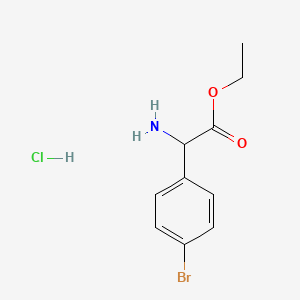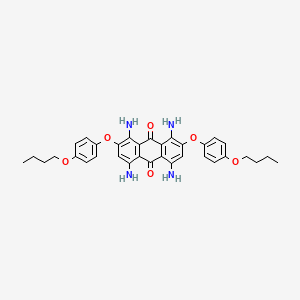
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core substituted with amino groups and butoxyphenoxy groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
Preparation of Anthracene-9,10-dione Core: This step often involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction. Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, followed by reduction with agents like tin(II) chloride or iron powder.
Attachment of Butoxyphenoxy Groups: The butoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions, where the anthracene core reacts with 4-butoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The butoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Potassium carbonate, 4-butoxyphenol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce a variety of substituted anthracene derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function.
Pathways Involved: It may participate in redox reactions, binding to specific receptors or enzymes, and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its methyl and ethoxy analogs. These differences can influence its applications and effectiveness in various scientific and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
88600-90-2 |
|---|---|
分子式 |
C34H36N4O6 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18H,3-6,15-16,35-38H2,1-2H3 |
InChI 键 |
LLZQUTKTZUUDDD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
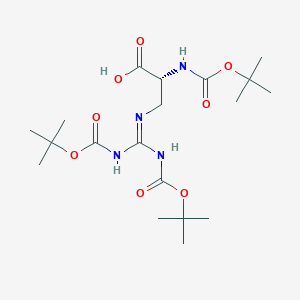
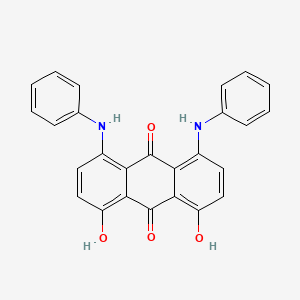
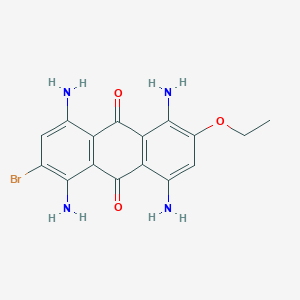

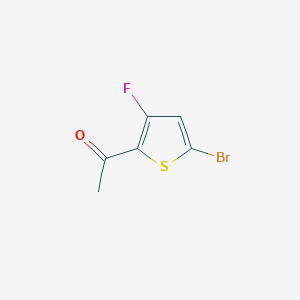
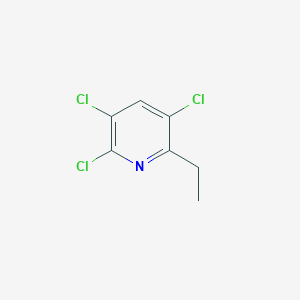
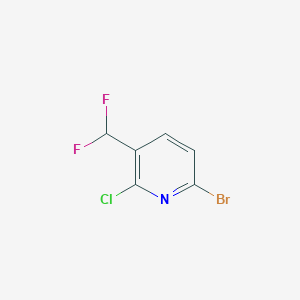
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
